molecular formula C19H24N4O3S B12426005 RIP2 Kinase Inhibitor 3

RIP2 Kinase Inhibitor 3

Katalognummer: B12426005
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: LHPFRDAGGDMRMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route includes the use of indazole derivatives, which are reacted with purine derivatives under specific conditions to form the desired inhibitor . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of RIP2 Kinase Inhibitor 3 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

RIP2 Kinase Inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent and selective inhibitors .

Wissenschaftliche Forschungsanwendungen

RIP2 Kinase Inhibitor 3 has a wide range of scientific research applications:

Biologische Aktivität

RIP2 Kinase Inhibitor 3 (RIPK2i3) is a small molecule designed to inhibit the activity of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in various signaling pathways related to inflammation and immune responses. This article aims to provide a comprehensive overview of the biological activity of RIPK2i3, including its mechanisms of action, effects on cellular signaling pathways, and therapeutic potential in treating inflammatory diseases and cancers.

Overview of RIPK2

RIPK2 is a serine/threonine kinase that is activated by the nucleotide-binding oligomerization domain (NOD) receptors, particularly NOD1 and NOD2. Upon activation, RIPK2 initiates downstream signaling cascades that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Dysregulation of RIPK2 signaling has been implicated in various inflammatory diseases, including Crohn's disease, ulcerative colitis, and certain cancers .

RIPK2i3 functions by binding to the active site of RIPK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation events necessary for activating the NF-κB and MAPK pathways. Recent studies have demonstrated that RIPK2i3 stabilizes the inactive conformation of RIPK2 by disrupting its interaction with XIAP (X-linked inhibitor of apoptosis protein), which is crucial for mediating pro-inflammatory signaling .

Key Mechanisms:

  • Inhibition of Autophosphorylation : RIPK2i3 prevents autophosphorylation at critical serine residues, thereby blocking downstream signaling .
  • Disruption of Ubiquitination : The inhibitor interferes with the ubiquitination process mediated by XIAP, which is essential for RIPK2 activation .
  • Allosteric Modulation : The compound may also induce conformational changes that favor the inactive state of RIPK2, further reducing its activity .

Cytokine Production

In vitro studies have shown that treatment with RIPK2i3 leads to a significant reduction in the release of pro-inflammatory cytokines from immune cells. For example:

  • TNF-α : Decreased by approximately 70% in macrophage cultures treated with RIPK2i3.
  • IL-6 : Showed a reduction of about 60% under similar conditions .

Case Studies

  • Inflammatory Bowel Disease (IBD) Models : In murine models of IBD, administration of RIPK2i3 resulted in reduced disease severity, as evidenced by lower histological scores and decreased levels of inflammatory cytokines in colon tissues .
  • Cancer Models : In colorectal cancer models, RIPK2 inhibition was associated with decreased tumor growth and improved survival rates. The mechanism was linked to reduced IL-17 production and subsequent inflammatory responses that promote tumorigenesis .

Comparative Data on RIPK2 Inhibitors

CompoundSelectivityCytokine Reduction (%)Disease Model
RIPK2i3HighTNF-α: 70%, IL-6: 60%IBD
SB203580ModerateTNF-α: 50%Rheumatoid Arthritis
ErlotinibLowTNF-α: 30%Cancer

Future Directions

The therapeutic potential of RIPK2 inhibitors like RIPK2i3 extends beyond inflammatory diseases to include applications in cancer therapy. Ongoing research is focused on optimizing these inhibitors for better efficacy and specificity while minimizing off-target effects. Furthermore, combination therapies involving RIPK2 inhibitors and other immunomodulatory agents are being explored to enhance treatment outcomes in complex disease states.

Eigenschaften

Molekularformel

C19H24N4O3S

Molekulargewicht

388.5 g/mol

IUPAC-Name

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine

InChI

InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23)

InChI-Schlüssel

LHPFRDAGGDMRMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.